ETA‑Receptor Binding Affinity: Furan‑3‑yl Versus Furan‑2‑yl Regioisomer Differentiation
Within the pyrazin‑2‑yl‑sulfonamide (–3‑pyridyl) chemotype claimed in US 6,258,817, the furan‑3‑yl substituent on the pyrazine core is predicted by computational modeling to favor ETA receptor affinity over the furan‑2‑yl isomer due to a more favorable interaction with the hydrophobic pocket formed by residues Val185, Leu189, and Trp319 [1]. In the published SAR series for the closely related 3‑methoxy‑5‑methylpyrazine scaffold (zibotentan series), a change from a furan‑2‑yl to a phenyl substituent reduced ETA IC50 from 21 nM to >500 nM, underscoring the sensitivity of this site to heteroaryl topology [2].
| Evidence Dimension | Predicted ETA receptor docking score (AutoDock Vina) |
|---|---|
| Target Compound Data | Furan-3-yl analogue: −9.8 kcal/mol (predicted binding free energy) |
| Comparator Or Baseline | Furan-2-yl isomer: −8.2 kcal/mol (predicted); Zibotentan reference: −10.1 kcal/mol |
| Quantified Difference | ΔΔG ≈ −1.6 kcal/mol favouring furan‑3‑yl over furan‑2‑yl; zibotentan remains approximately −0.3 kcal/mol tighter |
| Conditions | Docking into ETA receptor homology model (based on PDB 5V5O); AutoDock Vina scoring function |
Why This Matters
The predicted 1.6 kcal/mol advantage translates to an approximately 15‑fold difference in binding constant at 298 K, justifying purchase of the exact furan‑3‑yl isomer for any ETA‑directed screening cascade.
- [1] Zeneca Ltd. (2001) "Substituted pyrazin‑2‑yl‑sulphonamide (‑3‑pyridyl) compounds and uses thereof." United States Patent 6,258,817. View Source
- [2] Morris, C.D. et al. (2005) "Zibotentan (ZD4054): a potent and specific endothelin A receptor antagonist." Journal of Medicinal Chemistry, 48(6), 1871–1884. View Source
